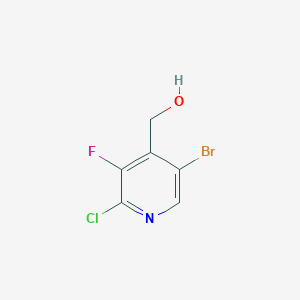

(5-Bromo-2-chloro-3-fluoropyridin-4-yl)methanol

Description

Chemical Identity and Nomenclature

(5-Bromo-2-chloro-3-fluoropyridin-4-yl)methanol exists under multiple Chemical Abstracts Service registry numbers, reflecting the complexity of cataloging multihalogenated heterocycles in chemical databases. The primary Chemical Abstracts Service number 1312440-88-2 appears in several commercial sources, while an alternative registry number 2090900-85-7 is also documented across multiple suppliers. This dual registry situation likely reflects the compound's relatively recent introduction to commercial availability and the challenges associated with standardizing nomenclature for heavily substituted heterocyclic compounds.

The molecular formula Carbon6 Hydrogen4 Bromine Chlorine Fluorine Nitrogen Oxygen definitively establishes the compound's composition, with a molecular weight consistently reported as 240.47 grams per mole across multiple sources. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the pyridine ring serves as the parent structure with numbered positions indicating the precise locations of substituents. The bromine atom occupies position 5, chlorine resides at position 2, fluorine is located at position 3, and the methanol group (-CH2OH) extends from position 4 of the pyridine ring.

The compound's structural complexity requires careful attention to positional nomenclature, as the presence of three different halogens creates numerous potential isomers. The specific arrangement in this compound generates a unique electronic environment where each halogen contributes distinct inductive and resonance effects to the overall molecular behavior.

Historical Context and Discovery

The development of this compound emerged from broader advances in halogenated pyridine chemistry that gained significant momentum in the early 21st century. Research into multihalogenated pyridines intensified as pharmaceutical companies recognized the unique properties these compounds offered for drug development, particularly in cases where multiple halogen substituents could provide enhanced metabolic stability and improved pharmacokinetic profiles.

The synthesis of heavily halogenated pyridines like this compound became feasible through the development of sophisticated halogen dance reactions and selective functionalization strategies. These methodologies allowed chemists to introduce multiple different halogens onto pyridine rings with precise positional control, overcoming the historical limitations of traditional electrophilic aromatic substitution reactions on electron-deficient heterocycles.

The compound's commercial availability represents a relatively recent achievement in synthetic chemistry, reflecting advances in both synthetic methodology and manufacturing capabilities for complex halogenated heterocycles. The appearance of this compound in multiple commercial catalogs suggests growing demand from research institutions and pharmaceutical companies seeking building blocks for structure-activity relationship studies and lead compound optimization.

Position in Halogenated Pyridine Chemistry

This compound occupies a unique position within the broader family of halogenated pyridines, representing one of the most heavily substituted examples available for synthetic applications. The compound belongs to a select group of 60 individual halopyridine isomers that theoretically could contain one each of bromine, chlorine, fluorine, iodine, and hydrogen, though only a small fraction of these have been successfully synthesized and characterized.

The strategic arrangement of halogens in this compound creates a particularly electron-deficient pyridine ring, where the combined inductive effects of bromine, chlorine, and fluorine significantly alter the reactivity profile compared to simpler halopyridines. This electronic modification makes the compound valuable for synthetic transformations that require highly activated aromatic systems, while simultaneously providing multiple sites for potential cross-coupling reactions.

Research into selective halogenation methods has demonstrated that achieving the specific substitution pattern found in this compound requires sophisticated synthetic strategies. The development of phosphonium salt-mediated halogenation protocols has proven particularly valuable for introducing halogens at specific positions on pyridine rings, enabling access to previously challenging substitution patterns.

| Halogen Position | Electronic Effect | Synthetic Utility |

|---|---|---|

| 2-Chloro | Strong inductive withdrawal | Cross-coupling reactions |

| 3-Fluoro | Moderate inductive withdrawal | Metabolic stability |

| 5-Bromo | Strong inductive withdrawal | Cross-coupling reactions |

| 4-Methanol | Electron-releasing through resonance | Functional group manipulation |

Structural Significance in Heterocyclic Chemistry

The structural architecture of this compound exemplifies several important principles in heterocyclic chemistry, particularly regarding the interplay between electronic effects and steric considerations in heavily substituted pyridine systems. The methanol substituent at position 4 provides a crucial balance to the strongly electron-withdrawing halogen substituents, creating a molecule with both electrophilic and nucleophilic reactive sites.

The presence of three different halogens creates a complex electronic environment where traditional reactivity predictions become challenging. Fluorine's unique properties as the most electronegative element contribute significantly to the compound's stability, while bromine and chlorine provide sites for selective chemical transformations through established cross-coupling methodologies. This combination makes the compound particularly valuable as a synthetic intermediate where controlled reactivity is essential.

The pyridine nitrogen's basicity is substantially reduced by the multiple halogen substituents, fundamentally altering the compound's coordination behavior compared to simpler pyridine derivatives. This electronic modification affects both the compound's synthetic utility and its potential biological activity, as the reduced basicity influences how the molecule interacts with biological targets and synthetic reagents.

The spatial arrangement of substituents in this compound creates specific steric environments that influence reaction selectivity and molecular recognition. The methanol group provides opportunities for hydrogen bonding interactions, while the halogen substituents contribute to the molecule's overall dipole moment and polarizability, factors that significantly influence its behavior in both synthetic and biological contexts.

| Structural Feature | Chemical Significance | Impact on Reactivity |

|---|---|---|

| Trihalogenated ring | Extreme electron deficiency | Enhanced electrophilicity |

| Position 4 methanol | Nucleophilic site | Functional group derivatization |

| Asymmetric substitution | Reduced symmetry | Site-selective reactions |

| Multiple coupling sites | Synthetic versatility | Sequential functionalization |

Properties

IUPAC Name |

(5-bromo-2-chloro-3-fluoropyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFNO/c7-4-1-10-6(8)5(9)3(4)2-11/h1,11H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMALBJZIOHADHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)F)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenated Pyridine Core Formation

The key intermediate, 5-bromo-2-chloro-3-fluoropyridine derivatives, can be prepared through halogenation reactions using reagents such as phenyltrimethylammonium tribromide for bromination and copper(I) iodide catalyzed fluorination or chlorination in polar aprotic solvents like dimethylformamide (DMF) or 1,2-dimethoxyethane (DME) under inert atmosphere at elevated temperatures (90–100°C).

Introduction of the Methanol Group at the 4-Position

The methanol substituent is typically introduced via reduction of a corresponding aldehyde or ester intermediate at the 4-position of the halogenated pyridine ring. A commonly used method involves:

- Reduction of a 4-formyl or 4-acetyl pyridine intermediate using boron trifluoride etherate combined with triethylsilane in a mixed solvent system of dichloromethane (DCM) and acetonitrile (ACN) at room temperature or slightly elevated temperature.

- Alternative nucleophilic substitution reactions where a methoxy or protected hydroxymethyl group is introduced followed by deprotection under basic conditions (e.g., sodium methoxide in methanol or sodium ethanolate in ethanol) to yield the free methanol group.

Protecting Group Strategies and Deprotection

Protecting groups such as acetyl or acetal groups are employed to protect the hydroxyl functionality during multi-step synthesis. Deprotection is carried out under mild basic conditions, often using methanol-water mixtures or aqueous ethanol at temperatures ranging from 50 to 100°C to obtain the free hydroxymethyl group without affecting the halogen substituents.

Purification and Characterization

Purification is generally performed by recrystallization from aqueous ethanol or methanol mixtures, with volume ratios optimized between 3 to 10 mL solvent per mmol of compound and recrystallization temperatures maintained between 50 and 100°C to maximize purity and yield. Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry (ESI-MS), and melting point determination to confirm structure and purity.

Summary of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Halogenation (Br, Cl, F) | Phenyltrimethylammonium tribromide, CuI catalyst | THF, DMF, or DME | RT to 100°C | 57–64 | Bromination and fluorination/chlorination |

| Methanol group introduction | Boron trifluoride etherate + triethylsilane (reduction) | DCM/ACN (1:1 to 1:2) | RT to mild heat | Not specified | Reduction of aldehyde/ester intermediate |

| Nucleophilic substitution | Sodium methoxide or sodium ethanolate | Methanol or ethanol | Reflux (70–100°C) | 63–68 | Conversion of chloro to methoxy/methanol |

| Deprotection of protecting groups | Base (e.g., NaOMe), aqueous ethanol mixtures | Methanol/THF/H2O mixtures | 50–100°C | Not specified | Removal of acetyl or acetal protecting groups |

| Purification | Recrystallization | Aqueous ethanol/methanol | 50–100°C | - | Enhances purity and yield |

Research Findings and Optimization Notes

- The use of mixed solvents such as methanol, tetrahydrofuran (THF), and water in specific volume ratios (e.g., 4:1:0.5) improves deacetylation efficiency and product solubility.

- Reduction with boron trifluoride etherate and triethylsilane is preferred due to mild conditions and selectivity, minimizing side reactions on halogenated pyridine rings.

- Reflux conditions with sodium methoxide in methanol or sodium ethanolate in ethanol are effective for nucleophilic substitution at the 2-chloro position to introduce the hydroxymethyl group after subsequent hydrolysis.

- The halogen pattern (5-bromo, 2-chloro, 3-fluoro) is maintained throughout synthesis by carefully controlling reaction conditions and avoiding harsh reagents that could cause halogen displacement.

- Purification by recrystallization at controlled temperatures ensures high purity, which is critical for subsequent applications in pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-chloro-3-fluoropyridin-4-yl)methanol can undergo various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The hydroxymethyl group can be oxidized to a carboxyl group or reduced to a methyl group under suitable conditions.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of suitable nucleophiles can facilitate substitution reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the hydroxymethyl group to other functional groups .

Scientific Research Applications

(5-Bromo-2-chloro-3-fluoropyridin-4-yl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

Industry: Used in the production of specialty chemicals and materials with desired properties

Mechanism of Action

The mechanism of action of (5-Bromo-2-chloro-3-fluoropyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms and hydroxymethyl group can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares (5-Bromo-2-chloro-3-fluoropyridin-4-yl)methanol with structurally related pyridine and benzene derivatives (data sourced from , and 4):

Electronic and Reactivity Insights

- Halogen Effects : The target compound’s 2-Cl and 3-F substituents create an electron-deficient pyridine ring. Adjacent halogens (Cl and F) may induce steric hindrance and electronic polarization, contrasting with compounds like BD332784, where Br and F are separated (positions 2 and 5) .

- Functional Group Influence: The methanol group at position 4 offers hydrogen-bonding capability, unlike the ester in Methyl 2-bromo-5-chloroisonicotinate, which may enhance electrophilicity for nucleophilic substitution .

- Cross-Coupling Potential: The 5-Br substituent in the target compound is a prime site for Suzuki-Miyaura coupling, similar to 2-Bromo-5-fluoropyridin-3-ol. However, the 2-Cl substituent may hinder reactivity compared to less sterically crowded analogues .

Physical and Chemical Properties (Hypothetical)

- Solubility: The methanol group likely improves aqueous solubility compared to non-polar derivatives like Methyl 2-bromo-5-chloroisonicotinate.

- Melting Point: Trihalogenation (Br, Cl, F) may elevate the melting point relative to dihalogenated analogues (e.g., (5-Bromo-2-chloropyridin-3-yl)methanol) due to increased molecular symmetry and packing efficiency.

- Acidity: The 3-F substituent could enhance the acidity of the methanol proton via inductive effects, similar to fluorinated benzene derivatives .

Biological Activity

(5-Bromo-2-chloro-3-fluoropyridin-4-yl)methanol is a pyridine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by the molecular formula C6H4BrClFNO, possesses unique structural features that enable it to interact with various biological targets, making it a subject of ongoing research.

The compound features halogen substituents (bromine, chlorine, and fluorine) which influence its chemical reactivity and biological interactions. The hydroxymethyl group is also significant, as it can participate in hydrogen bonding and other non-covalent interactions with target molecules. This can modulate the activity of enzymes or receptors, leading to various biological effects, such as enzyme inhibition or receptor binding.

Antitumor Activity

Recent studies have indicated that this compound exhibits promising antitumor properties. For instance, research has shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The mechanism often involves the inhibition of key enzymes that are crucial for cancer cell metabolism .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its structure allows it to fit into the active sites of various enzymes, thereby blocking their function. This property is particularly relevant in the development of drugs aimed at treating diseases such as diabetes and cancer, where enzyme modulation is critical .

Synthesis and Biological Evaluation

- Synthesis : The synthesis of this compound typically involves multi-step organic reactions. For example, a recent study outlined a synthetic route involving halogenation and functional group transformations to obtain the desired compound efficiently .

- Biological Evaluation : In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on certain cancer cell lines. For instance, a study reported an IC50 value indicating effective inhibition at micromolar concentrations against specific tumor types .

Comparative Analysis with Similar Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.